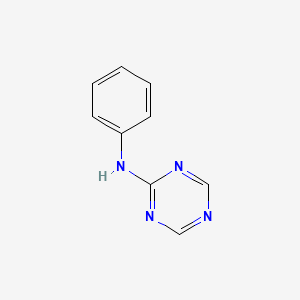

N-phenyl-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

4040-07-7 |

|---|---|

Molecular Formula |

C9H8N4 |

Molecular Weight |

172.19 g/mol |

IUPAC Name |

N-phenyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)13-9-11-6-10-7-12-9/h1-7H,(H,10,11,12,13) |

InChI Key |

ZRHAGDPKFFHVEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC=N2 |

Origin of Product |

United States |

Significance of Triazine Derivatives in Chemical Science

Triazine derivatives are a class of organic compounds that have garnered considerable attention in scientific research due to their wide array of chemical properties and biological activities. wisdomlib.orgontosight.ai The triazine core, a heterocyclic aromatic ring, provides a stable yet reactive scaffold that can be readily functionalized, making these compounds versatile building blocks in organic synthesis. wisdomlib.orgsolubilityofthings.com

The significance of triazine derivatives spans several key areas:

Medicinal Chemistry: A vast body of research has explored the pharmacological potential of triazine-based compounds. They have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ontosight.aiwisdomlib.orgnih.gov The ability of the triazine ring to participate in various biological interactions makes it a valuable pharmacophore in drug discovery. nih.gov

Materials Science: The unique electronic and structural properties of triazines make them suitable for applications in materials science. They have been incorporated into polymers and used in the development of dyes and pigments. ontosight.aiontosight.ai

Agricultural Chemistry: Certain triazine derivatives have been extensively studied and utilized as herbicides, playing a critical role in agriculture by inhibiting photosynthesis in weeds. solubilityofthings.com

The versatility of the triazine structure allows for the creation of large libraries of compounds for screening, accelerating the discovery of new molecules with desired properties.

Overview of Research Trajectories for N Phenyl 1,3,5 Triazin 2 Amine

Strategies for the Construction of the 1,3,5-Triazine Core

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands out as a versatile and widely used precursor for the synthesis of this compound and its derivatives. ontosight.aiworldscientificnews.com This is due to the differential reactivity of its three chlorine atoms towards nucleophiles, which allows for a controlled, stepwise substitution. scielo.br This reactivity is highly dependent on temperature, a feature that is exploited to achieve selective synthesis. The first chlorine atom is typically substituted at low temperatures, around 0–5 °C. The second substitution requires moderately elevated temperatures, generally between room temperature and 50 °C, while the replacement of the third and final chlorine atom necessitates more forceful conditions, often requiring temperatures exceeding 80–100 °C. thieme-connect.decore.ac.uk This temperature-dependent reactivity gradient is fundamental to the sequential introduction of various amines and other nucleophiles, enabling the generation of a diverse library of mono-, di-, and trisubstituted triazines. nih.gov

The general mechanism involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the triazine ring, leading to the formation of a tetrahedral intermediate. rsc.org A base is typically employed to abstract a proton from the attacking amine, which facilitates the elimination of a chloride ion and restores the aromaticity of the triazine ring. rsc.org

Interactive Data Table: Reactivity of Chlorine Atoms in Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Reactivity |

| First Chlorine | 0–5 °C | High |

| Second Chlorine | Room Temperature – 50 °C | Medium |

| Third Chlorine | >80–100 °C | Low |

The synthesis of asymmetrically substituted this compound derivatives heavily relies on the sequential amination of cyanuric chloride. nih.govderpharmachemica.com This powerful strategy allows for the precise and controlled introduction of different amino groups onto the triazine scaffold. The process begins with the reaction of cyanuric chloride with a primary or secondary amine at a low temperature to monosubstitute the triazine ring. The resulting 2-amino-4,6-dichloro-1,3,5-triazine can then be subjected to a second amination with a different amine at a higher temperature to yield a 2,4-diamino-6-chloro-1,3,5-triazine. Finally, the remaining chlorine atom can be displaced by a third amine under more vigorous heating to afford the fully substituted triazine. tandfonline.com The choice of solvent and base is critical for the success of these reactions. Common solvents include acetone (B3395972), tetrahydrofuran (B95107) (THF), and dioxane, while bases such as sodium carbonate or N,N-diisopropylethylamine (DIPEA) are used to neutralize the hydrogen chloride gas that is liberated during the reaction. scielo.brresearchgate.net

A representative synthetic scheme for sequential amination is as follows:

Step 1: Cyanuric chloride + Amine 1 (low temperature) → 2-(Amine 1)-4,6-dichloro-1,3,5-triazine nih.govStep 2: 2-(Amine 1)-4,6-dichloro-1,3,5-triazine + Amine 2 (medium temperature) → 2-(Amine 1)-4-(Amine 2)-6-chloro-1,3,5-triazine google.comStep 3: 2-(Amine 1)-4-(Amine 2)-6-chloro-1,3,5-triazine + Amine 3 (high temperature) → 2-(Amine 1)-4-(Amine 2)-6-(Amine 3)-1,3,5-triazine tandfonline.com

The regioselectivity of nucleophilic substitution on the cyanuric chloride core is primarily governed by temperature control. While the initial substitution is not regioselective due to the equivalence of the three chlorine atoms, subsequent substitutions are influenced by the electronic properties of the substituent(s) already present on the triazine ring. Electron-donating groups tend to activate the remaining chlorine atoms towards further substitution, whereas electron-withdrawing groups have a deactivating effect.

Stereoselectivity becomes a significant consideration when chiral amines are employed as nucleophiles. The introduction of a stereocenter can lead to the formation of diastereomers upon the addition of a second chiral amine. The stereochemical outcome of these reactions can be influenced by various factors, including the reaction conditions and the nature of any chiral auxiliaries used. For instance, the synthesis of pyrrolo[2,1-f] ontosight.aid-nb.infonih.govtriazin-4(3H)-ones has been shown to be influenced by the halogen source, with different halogens leading to varying degrees of regioselectivity. beilstein-journals.org

Multicomponent reactions (MCRs) provide a highly efficient and atom-economical alternative for the synthesis of 1,3,5-triazine derivatives. d-nb.inforesearchgate.net These reactions involve the simultaneous combination of three or more starting materials in a single synthetic operation to form a product that incorporates structural features from each of the reactants. nih.gov A notable example is the catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. d-nb.info Another approach involves the acid-catalyzed reaction of cyanoguanidine with amines and aldehydes, followed by dehydrogenative aromatization to yield bis(1,3,5-triazine-2,4-diamines). monash.edu While MCRs offer the advantage of rapidly generating molecular diversity, controlling regioselectivity can be a significant challenge. acs.orgorganic-chemistry.org

Annelation reactions are employed to construct fused triazine systems, where the 1,3,5-triazine ring is integrated into a larger, polycyclic framework. researchgate.netmdpi.com These reactions typically involve the intramolecular cyclization of a pre-functionalized this compound derivative. For example, a triazine bearing a reactive functional group on the phenyl ring or another substituent can undergo cyclization to form a new ring fused to the triazine core. researchgate.net The synthesis of azolo[5,1-c] ontosight.aid-nb.infonih.govtriazines, for instance, often involves the annulation of a 1,2,4-triazine (B1199460) ring onto an azole precursor. aip.orgsci-hub.se Similarly, dihydroimidazo[5,1-c] ontosight.aid-nb.infonih.govtriazine-3,6(2H,4H)-dione derivatives have been prepared through a regioselective two-step cyclization process. beilstein-journals.org These fused systems are of considerable interest due to their unique structural and electronic properties.

Cyanuric Chloride as a Precursor in Nucleophilic Substitution Reactions

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core has been assembled, it can be further modified through a variety of functionalization and derivatization reactions to fine-tune its properties. The chloromethyl group, for example, is a reactive handle that can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. cymitquimica.com

Common derivatization strategies include:

Substitution of remaining chlorine atoms: As discussed previously, the remaining chlorine atoms on the triazine ring can be sequentially replaced by various nucleophiles. worldscientificnews.comtaylorfrancis.comasianpubs.orgresearchgate.net

Microwave-assisted synthesis: Microwave irradiation has been shown to be an effective method for accelerating the synthesis of triazine derivatives, often leading to higher yields and shorter reaction times. rsc.org This technique has been successfully applied to the synthesis of morpholine-functionalized 1,3,5-triazine derivatives with anticancer potential. mdpi.com

Synthesis of dendrimers: The trifunctional nature of cyanuric chloride makes it an ideal building block for the construction of triazine-based dendrimers. These highly branched macromolecules can be synthesized using a convergent approach, with each generation being added in a stepwise manner. rsc.org

Formation of hybrid molecules: The 1,3,5-triazine scaffold can be linked to other biologically active moieties to create hybrid molecules with enhanced or novel properties. For example, triazine derivatives have been combined with nitrogen mustards to create bifunctional hybrids with potential applications in cancer therapy. researchgate.net

These functionalization strategies provide a powerful toolkit for medicinal chemists to explore the chemical space around the this compound scaffold and to develop new compounds with improved therapeutic or material properties.

Amidation and Amidination Pathways

The synthesis of this compound and its derivatives is predominantly achieved through amidation, which involves the formation of an amide bond. A common route starts with the reaction of cyanuric chloride with aniline in a suitable solvent system. For instance, a dispersion of cyanuric chloride in an acetone and ice mixture can be treated with aniline to yield 2,4-dichloro-6-phenylamino-1,3,5-triazine. The subsequent substitution of the remaining chlorine atoms with other amines or nucleophiles leads to the desired polysubstituted triazine derivatives. nih.gov

These nucleophilic substitution reactions are a cornerstone of triazine chemistry. nih.gov For example, novel substituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives have been synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) and various substituted anilines or heterocyclic amines. taylorfrancis.comresearchgate.net This method is noted for its short reaction times and excellent product yields. taylorfrancis.comresearchgate.net

Amidinate precursors also play a role in triazine synthesis. Certain tin(II) and germanium(II) complexes derived from amidinates have been shown to be highly effective catalysts for the cyclotrimerization of phenyl isocyanates, leading to the formation of perhydro-1,3,5-triazine-2,4,6-triones. researchgate.net

| Pathway | Starting Materials | Key Intermediates/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Stepwise Nucleophilic Substitution (Amidation) | Cyanuric Chloride, Aniline, Various Amines | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | Polysubstituted this compound derivatives | nih.gov |

| Substitution on Methoxy-Triazine (Amidation) | 2-chloro-4,6-dimethoxy-1,3,5-triazine, Substituted Anilines | Anhydrous K2CO3 | 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives | taylorfrancis.comresearchgate.net |

| Catalytic Cyclotrimerization (Amidination-related) | Phenyl Isocyanate | Amidinate-derived Sn(II) or Ge(II) complexes | Perhydro-1,3,5-triazine-2,4,6-triones | researchgate.net |

Oxidation and Oxidative Cleavage Reactions

Oxidative reactions provide an alternative and selective approach to synthesizing N-triazinyl amides. A notable method involves the reaction of 2-amino nih.govsolubilityofthings.comtriazines with ketones, which can proceed via two distinct pathways depending on the reaction conditions: oxidative α-ketoamidation or oxidative C-C bond cleavage. mdpi.com

In one pathway, the reaction of a 2-amino nih.govsolubilityofthings.comtriazine with a ketone in the presence of iodine and a copper catalyst can yield N-( nih.govsolubilityofthings.comtriazine-2-yl) α-ketoamides. mdpi.com Alternatively, by modifying the conditions, an oxidative C-C bond cleavage can occur, leading to the formation of N-( nih.govsolubilityofthings.comtriazine-2-yl) amide derivatives. mdpi.com These transformations are valued for their mild conditions and good functional group tolerance. mdpi.com

Furthermore, ruthenium-catalyzed oxidative annulation has been developed for synthesizing N-(2-triazine) indoles from N-phenyl triazines and alkynes. mdpi.com This process involves C-H activation and demonstrates the utility of oxidative methods in creating more complex, fused heterocyclic systems based on the triazine core. mdpi.com

Computational studies have explored the oxidative cleavage of triazine derivatives, indicating that electrochemical oxidation can significantly lower the energy required for N-C bond dissociation. anu.edu.auacs.org Upon oxidation, these triazine adducts tend to cleave, generating a carbon-centered radical, a process that is often exergonic or occurs at low energy barriers. anu.edu.auacs.org This theoretical underpinning supports the feasibility of using oxidative cleavage in electrosynthesis, offering a functional group-tolerant alternative to other methods. anu.edu.auacs.org

Green Chemistry Protocols in this compound Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of triazine derivatives, with a focus on reducing reaction times, energy consumption, and the use of hazardous solvents. Microwave and ultrasound assistance are two prominent techniques in this area.

Microwave-Assisted Synthetic Methods

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,3,5-triazines, offering significant advantages over conventional heating. researchgate.netd-nb.info This technology often leads to dramatically shorter reaction times, higher yields, and increased product purity. d-nb.infojetir.org

For instance, the synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine was achieved in 93% yield after just 14 minutes of microwave heating, whereas conventional heating required 14 hours to obtain an 81% yield. clockss.org Similarly, a one-pot, three-component reaction of cyanoguanidine, aromatic aldehydes, and cyclic amines under microwave irradiation has been developed for the rapid synthesis of a diverse library of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines. researchgate.net

In another study, the final nucleophilic substitution step in the synthesis of quinolone-based s-triazines was compared between microwave and conventional methods. The microwave-assisted approach reduced reaction times from hours to minutes and significantly improved yields. d-nb.info

| Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 6-phenyl-1,3,5-triazine-2,4-diamine | Microwave (80 °C) | 14 min | 93% | clockss.org |

| 6-phenyl-1,3,5-triazine-2,4-diamine | Conventional (100 °C) | 14 h | 81% | clockss.org |

| Quinolone based s-triazines | Microwave | Minutes | Appreciably Increased | d-nb.info |

| Quinolone based s-triazines | Conventional | Hours | Lower | d-nb.info |

| Morpholine-functionalized derivatives | Microwave (150 °C) | 150 s | Up to 88% | mdpi.com |

Ultrasound-Assisted Synthetic Methods

Ultrasound irradiation, or sonochemistry, provides another efficient and environmentally friendly route for synthesizing triazine derivatives. This technique utilizes acoustic cavitation to accelerate reactions, often at room temperature, thereby reducing energy consumption. clockss.org

The synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines from formaldehyde (B43269) and aromatic amines has been shown to be significantly more efficient under ultrasound irradiation compared to classical stirring, resulting in higher yields in much shorter reaction times. clockss.org Sonochemical methods have been successfully applied to produce 1,3,5-triazine derivatives with high yields (>75%) in as little as 5 minutes. mdpi.com This is a substantial improvement over conventional methods that can require several hours of refluxing. mdpi.com

A key advantage of ultrasound-assisted synthesis is its compatibility with greener solvents, including water. rsc.org An eco-friendly, ultrasound-assisted protocol has been developed for synthesizing pyridazine (B1198779) derivatives containing a triazine core, showcasing the method's versatility. researchgate.net Similarly, a sonochemical method was developed for synthesizing 1,3,5-triazine derivatives in aqueous media, minimizing the reliance on organic solvents. mdpi.com

Reaction Condition Optimization for this compound Synthesis

Optimizing reaction conditions, particularly the choice of solvent, is crucial for maximizing the efficiency, yield, and purity of this compound synthesis.

Role of Solvents and Co-solvents

The solubility of this compound and its synthetic precursors is highly dependent on the solvent, which is a critical factor in reaction design. solubilityofthings.com The molecule possesses both polar amino groups and a nonpolar phenyl group, influencing its behavior in different media. solubilityofthings.com

A variety of solvents are employed in the synthesis of triazines, each chosen to suit specific reaction requirements:

Acetone/Water: A mixture of acetone and water (often with ice) is used to create a dispersion for the initial reaction between cyanuric chloride and aniline, allowing for controlled, low-temperature nucleophilic substitution.

Tetrahydrofuran (THF): Dry THF is a common solvent for synthesizing substituted triazine amines, particularly when working with moisture-sensitive reagents like anhydrous potassium carbonate. taylorfrancis.comresearchgate.net It is also used for the initial alkylation of anilines with cyanuric chloride at low temperatures. mdpi.com

1,4-Dioxane: This solvent is frequently used for the second or third nucleophilic substitution step on the triazine ring, often at higher temperatures than the initial substitution. nih.govd-nb.info

Dimethylformamide (DMF): In microwave-assisted synthesis, DMF has been used as the solvent, in combination with a phase-transfer catalyst, to achieve high yields in very short reaction times. mdpi.com

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent that can be effective for certain oxidative reactions, such as the synthesis of N-( nih.govsolubilityofthings.comtriazine-2-yl) α-ketoamides. mdpi.com It is also a solvent in which the final product often shows good solubility. solubilityofthings.com

Aqueous Media: In line with green chemistry principles, ultrasound-assisted methods have been developed to enable efficient synthesis in aqueous systems, thereby reducing the environmental impact of organic solvents. mdpi.com

The choice of solvent not only facilitates the dissolution of reactants but also influences reaction rates and, in some cases, the reaction pathway itself. For instance, the use of a phase-transfer catalyst in conjunction with DMF under microwave conditions significantly improves process efficiency. mdpi.com

| Solvent/System | Role in Synthesis | Reaction Type | Reference |

|---|---|---|---|

| Acetone / Water | Creates a dispersion for low-temperature substitution | Initial nucleophilic substitution | |

| Tetrahydrofuran (THF) | Solvent for moisture-sensitive reactions and low-temp alkylation | Nucleophilic substitution | taylorfrancis.comresearchgate.netmdpi.com |

| 1,4-Dioxane | Solvent for subsequent, higher-temp substitutions | Nucleophilic substitution | nih.govd-nb.info |

| Dimethylformamide (DMF) | High-boiling solvent for microwave-assisted synthesis | Microwave-assisted nucleophilic substitution | mdpi.com |

| Dimethyl Sulfoxide (DMSO) | Solvent for oxidative reactions | Oxidative amidation | mdpi.com |

| Aqueous Media | Green solvent for sonochemical methods | Ultrasound-assisted synthesis | mdpi.com |

| Methanol | Solvent for the synthesis of triazine precursors from biguanides | Precursor synthesis | mdpi.com |

Catalytic Approaches and Reagents

The synthesis of this compound and its derivatives has been significantly advanced by the application of transition-metal catalysis. These methods offer efficient and selective routes for forming the crucial carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds required for constructing these complex molecules. Catalytic approaches often provide milder reaction conditions, broader functional group tolerance, and higher yields compared to traditional nucleophilic substitution reactions on cyanuric chloride. acs.orgmdpi.com Key transition metals employed in these syntheses include palladium and copper, each facilitating distinct types of bond-forming reactions. mdpi.comthieme-connect.de

Palladium-Catalyzed Methodologies

Palladium catalysis is a powerful tool for the synthesis of arylated triazines. The primary strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings for C-C bond formation and Buchwald-Hartwig-type aminations for C–N bond formation. acs.orgmdpi.com

Research has demonstrated the one-pot synthesis of unsymmetrically trisubstituted aryl-s-triazines through sequential Suzuki coupling reactions. mdpi.com This method allows for the controlled, stepwise substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine precursor with different aryl groups. The reaction is typically catalyzed by a palladium complex like Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂). The first coupling is conducted at a lower temperature (e.g., 60 °C), and the subsequent substitution at a higher temperature (e.g., 100 °C), exploiting the reduced reactivity of the triazine core after the initial substitution to achieve selectivity. mdpi.com

Similarly, palladium catalysts are used for the direct arylation of the triazine core. For instance, the synthesis of various 2-(4-hydroxyphenyl)-4-amino-1,3,5-triazine derivatives has been achieved via a Suzuki coupling between a chlorotriazine intermediate and (4-hydroxyphenyl)boronic acid, using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. mdpi.com Palladium catalysts have also been employed in the regioselective arylation of fused triazine systems, such as imidazo[1,2-b] acs.orgnih.govthieme-connect.comtriazine, highlighting the efficiency of this approach in creating complex, multi-ring structures. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Triazine Derivatives

| Starting Materials | Catalyst System | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine, Arylboronic acids | 0.1–0.5 mol% Pd(PPh₃)₂Cl₂ | Base, Sequential heating (60 °C then 100 °C) | Unsymmetrical aryl-s-triazines | mdpi.com |

| 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine derivative, (4-Hydroxyphenyl)boronic acid | Pd(PPh₃)₄ | Base, THF | 2-(4-Hydroxyphenyl)-4-amino-1,3,5-triazine derivatives | mdpi.com |

| Imidazo[1,2-b] acs.orgnih.govthieme-connect.comtriazine, Biaryl bromide | Palladium catalyst | Base, Solvent | Arylated imidazo[1,2-b] acs.orgnih.govthieme-connect.comtriazine | nih.gov |

| anti-3-Aryl-2,3-dibromopropanoic acids, Sodium azide | Pd₂(dba)₃, Xantphos | DMF, 110 °C | 4-Aryl-1H-1,2,3-triazoles* | organic-chemistry.org |

Note: While not a direct synthesis of the target compound, this demonstrates relevant Pd-catalyzed cyclization methodology.

Copper-Catalyzed Methodologies

Copper catalysis, particularly in Ullmann-type C-N coupling reactions, presents an efficient and economical alternative for synthesizing substituted triazines. mdpi.com Copper(I) catalysts are advantageous due to their low cost and ease of handling. acs.org These methods have been applied both to the substitution of halogens on a pre-existing triazine ring and to the fundamental construction of the triazine core itself. acs.orgmdpi.com

An efficient protocol has been developed for the synthesis of substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides using a copper(I) catalyst under mild conditions. acs.orgnih.gov This reaction demonstrates the construction of the triazine ring through a copper-mediated coupling process.

For substitution reactions, an Ullmann-type Cu(I)-catalyzed methodology has been reported for preparing di- and trisubstituted 1,3,5-triazine derivatives from a dichlorotriazinyl benzenesulfonamide (B165840) precursor and various nucleophiles. mdpi.com This study utilized a novel catalyst system where Cu(I) cations are supported on a macroporous, weakly acidic resin. This heterogeneous catalyst approach not only shortens reaction times compared to traditional uncatalyzed substitutions but also simplifies product purification. The supported catalyst was shown to be comparable in efficiency to homogeneous Copper(I) iodide (CuI). mdpi.com Furthermore, copper catalysis has been instrumental in the [3+2] cycloaddition reactions between triazine azides and terminal alkynes to form unsymmetrical triazine-triazole conjugates, demonstrating its versatility in creating complex heterocyclic systems. oup.com

Table 2: Examples of Copper-Catalyzed Synthesis of Triazine Derivatives

| Starting Materials | Catalyst System | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,1-Dibromoalkenes, Biguanides | Copper(I) catalyst | Base, Mild conditions | Trisubstituted 1,3,5-triazines | acs.org |

| Dichlorotriazinyl benzenesulfonamide, Nucleophiles (amines) | Cu(I) supported on resin or CuI (2.5 mol%) | K₂CO₃, DMF | Di- and trisubstituted 1,3,5-triazine derivatives | mdpi.com |

Spectroscopic and Advanced Analytical Characterization in N Phenyl 1,3,5 Triazin 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of N-phenyl-1,3,5-triazin-2-amine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is fundamental for identifying the structure of this compound derivatives by providing information on the chemical environment, number, and connectivity of protons. mdpi.com In a typical spectrum of a derivative such as 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, the protons of the phenyl group exhibit characteristic signals in the aromatic region (approximately 7.0-8.0 ppm). sci-hub.se These often appear as a set of multiplets, including a triplet for the para-proton, a triplet for the two meta-protons, and a doublet for the two ortho-protons. sci-hub.se

The proton attached to the nitrogen atom (N-H) of the amine linker typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. mdpi.com In some cases, this N-H proton signal is observed at a downfield chemical shift, for instance at δ 11.14 ppm in DMSO-d₆. sci-hub.se For derivatives containing a hydrogen atom on the triazine ring, its signal is usually a singlet found in the downfield region, such as δ 8.30 ppm. mdpi.com The integration of these signals confirms the number of protons in each environment, and coupling constants (J values) provide insight into the connectivity of adjacent protons. mdpi.comsci-hub.se

Table 1: ¹H NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | DMSO-d₆ | 11.14 (1H, s, NH), 7.60 (2H, d, J = 8.4 Hz, Ar-H), 7.40 (2H, t, J = 7.9 Hz, Ar-H), 7.18 (1H, t, J = 7.4 Hz, Ar-H). sci-hub.se |

| N²,N²-dimethyl-N⁴-phenyl-1,3,5-triazine-2,4-diamine | CDCl₃ | 8.30 (s, 1H, triazine-CH), 7.85 (br, 1H, NH), 7.63 (d, J = 7.8 Hz, 2H, Ar-H), 7.36 (t, J = 7.8 Hz, 2H, Ar-H), 7.09 (t, J = 7.8 Hz, 1H, Ar-H), 3.22 (s, 3H, N-CH₃), 3.20 (s, 3H, N-CH₃). mdpi.com |

| 4-morpholino-N-phenyl-1,3,5-triazin-2-amine | CDCl₃ | 8.35-8.30 (m, 2H, triazine-CH, NH), 7.57 (d, J = 7.7 Hz, 2H, Ar-H), 7.36 (t, J = 7.7 Hz, 2H, Ar-H), 7.11 (t, J = 7.7 Hz, 1H, Ar-H), 3.93-3.83 (m, 4H, O-CH₂-), 3.82-3.73 (m, 4H, N-CH₂-). mdpi.com |

| Methyl 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoate | DMSO-d₆ | 9.37–9.95 (m, 3H, NH), 7.27–7.85 (m, 14H, Ar–H), 3.80 (s, 3H, OCH₃). nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Table 2: ¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| N²,N²-dimethyl-N⁴-phenyl-1,3,5-triazine-2,4-diamine | CDCl₃ | 165.4, 164.5, 163.1 (triazine-C), 138.7, 128.8, 123.1, 120.2 (phenyl-C), 36.4 (N-CH₃). mdpi.com |

| 4-morpholino-N-phenyl-1,3,5-triazin-2-amine | CDCl₃ | 165.7, 164.0, 163.5 (triazine-C), 138.5, 128.8, 123.4, 120.5 (phenyl-C), 66.6 (O-CH₂), 43.7 (N-CH₂). mdpi.com |

| 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid | DMSO-d₆ | 167.76 (C=O), 164.63, 164.52 (triazine-C), 144.96, 140.27, 130.54, 128.94, 124.07, 122.83, 121.14, 119.48 (aromatic C), 52.35 (OCH₃ for methyl ester derivative). nih.gov |

| 4-(2-benzylidenehydrazinyl)-6-methoxy-N-phenyl-1,3,5-triazin-2-amine | DMSO-d₆ | 164.2, 164.0, 154.1 (triazine-C), 141.7, 135.2, 133.7, 132.9, 128.6, 126.3, 120.9, 113.5 (aromatic C), 55.1 (OCH₃). mdpi.com |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental formula of a compound. Various ionization methods are employed in the study of this compound derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and thermally labile molecules like many triazine derivatives. sci-hub.senih.gov In ESI-MS analysis, the most common observation for this compound and its analogues is the formation of the protonated molecular ion, [M+H]⁺. sci-hub.seresearchgate.net For example, the ESI-MS spectrum of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine shows a prominent peak corresponding to [M+H]⁺ at an m/z of 255.0. sci-hub.se This technique is routinely used to confirm the molecular mass of the final products in synthetic procedures. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the unambiguous determination of a compound's elemental composition. mdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound derivatives, HRMS data is typically acquired using an ESI source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. mdpi.com The experimentally measured mass is then compared to the calculated (calcd.) mass for the proposed formula, with a close match confirming the composition. mdpi.com For instance, a derivative was identified with a calculated m/z for [M+H]⁺ of 422.1981, and the found value was 422.1989, confirming the formula C₂₆H₂₄N₅O. mdpi.com

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected Derivatives

| Compound Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| C₂₆H₂₄N₅O | [M+H]⁺ | 422.1981 | 422.1989 | mdpi.com |

| C₂₆H₂₁N₅OF₃ | [M+H]⁺ | 476.1698 | 476.1716 | mdpi.com |

| C₂₁H₂₃ClN₆O₂ | [M+H]⁺ | 427.1644 | 427.1642 | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This technique is suitable for this compound derivatives that are sufficiently volatile and thermally stable to be vaporized without decomposition. worldscientificnews.com The gas chromatograph separates the components of a mixture, and each component is then introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification. rsc.org The mass spectrum of the parent compound, 1,3,5-triazin-2-amine, shows a molecular ion peak at m/z 96, with major fragment ions at m/z 69, 43, and 42, corresponding to the loss of HCN and subsequent fragmentation of the triazine ring. nih.gov This fragmentation pattern of the core structure is valuable for identifying related compounds in complex mixtures. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone for identifying the functional groups present in a molecule. By probing the vibrational modes of chemical bonds, techniques like Fourier-Transform Infrared (FT-IR) spectroscopy offer a molecular fingerprint, confirming the presence of the triazine core, phenyl group, and amino linker.

FT-IR spectroscopy is instrumental in confirming the synthesis of this compound derivatives by identifying the characteristic stretching and bending vibrations of their functional groups. In the analysis of this class of compounds, the IR spectra typically reveal key absorption bands. The N-H stretching vibrations of the secondary amine group are observed in the region of 3119-3368 cm⁻¹. worldscientificnews.com The presence of the triazine ring and the phenyl group is confirmed by C=N and C=C stretching vibrations, which typically appear in the 1500-1600 cm⁻¹ range. worldscientificnews.commdpi.com Furthermore, the aromatic C-C stretching vibrations are often seen between 1400 cm⁻¹ and 1500 cm⁻¹. researchgate.net These distinct spectral signatures are crucial for the structural verification of newly synthesized derivatives.

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group | Source(s) |

|---|---|---|---|

| N-H Stretch (Secondary Amine) | 3119 - 3368 | -NH- | worldscientificnews.com |

| C=N Stretch (Triazine Ring) | 1512 - 1599 | Triazine | worldscientificnews.com |

| C=C Stretch (Aromatic) | 1406 - 1597 | Phenyl Ring | worldscientificnews.com |

| N-H Bend (Secondary Amine) | 1554 - 1555 | -NH- | derpharmachemica.com |

| C-N Stretch (Triazine Ring) | 808 - 814 | Triazine | derpharmachemica.com |

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide deep insights into the electronic structure and photophysical behavior of these molecules. They are essential for understanding how the molecules interact with light, which is critical for applications in optoelectronics and sensor technology.

UV-Vis spectroscopy of this compound derivatives dissolved in solvents like ethanol (B145695) or chloroform (B151607) typically shows distinct absorption bands in the ultraviolet region. These absorptions are generally attributed to π–π* electronic transitions within the conjugated system formed by the phenyl and triazine rings. nih.gov Studies on various derivatives report strong absorption maxima (λmax) appearing around 250 nm and 325 nm. nih.gov The exact position and intensity of these bands can be influenced by the substituents on the phenyl or triazine rings, as well as the solvent used. For instance, some substituted phenylthiazolyl 1,3,5-triazine (B166579) derivatives exhibit absorption maxima around 300 nm, corresponding to n-π* transitions. asianpubs.org

Table 2: UV-Vis Absorption Maxima for Selected this compound Derivatives

| Compound Derivative | Solvent | Absorption Maxima (λmax, nm) | Source(s) |

|---|---|---|---|

| 2,4-Diamino-6-phenyl-1,3,5-triazine | Ethanol | 249 | nih.gov |

| Aromatic Dendrimers with triazine cores | Not Specified | ~250 and ~325 | nih.gov |

| Substituted phenylthiazolyl 1,3,5-triazines | Ethanol | ~300 | asianpubs.org |

| 2,4-dichloro-6-(p-substituted phenyl) 1,3,5-triazines | Not Specified | Not Specified | researchgate.net |

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, certain derivatives of N-phenyl-1,3,5-triazine exhibit the opposite effect, known as Aggregation-Induced Emission (AIE). orientjchem.org In dilute solutions, these molecules are often weakly emissive due to the free intramolecular rotation of the phenyl and triazine moieties, which provides a non-radiative pathway for the excited state to decay. orientjchem.orgacs.org However, upon aggregation in poor solvents or in the solid state, these intramolecular rotations are restricted. orientjchem.orgacs.org This restriction blocks the non-radiative decay channels, forcing the molecules to release their energy via fluorescence, leading to a significant enhancement in emission intensity. acs.orgacs.org This AIE phenomenon is a key property for developing advanced materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.orgnih.gov For example, a hydrogel constructed with a phenyltriazine derivative demonstrated blue fluorescence upon aggregation, a direct consequence of the AIE effect. acs.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

Table 3: Crystallographic Data for Selected this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Source(s) |

|---|---|---|---|---|---|

| 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | C₉H₅Cl₃N₄ | Monoclinic | P2₁/c | a=8.53 Å, b=12.24 Å, c=11.33 Å, β=106.3° | nih.gov |

| 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine | C₁₄H₁₆ClN₅O | Orthorhombic | Pbca | a=17.12 Å, b=17.31 Å, c=10.02 Å | nih.gov |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide | C₁₃H₁₃N₅O₂ | Not Specified | Not Specified | Not Specified | nih.gov |

| 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable tools in the synthesis and analysis of this compound derivatives. They are routinely used to monitor the progress of chemical reactions, isolate products, and assess the purity of the final compounds.

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique widely used to follow the course of a reaction by observing the disappearance of starting materials and the appearance of the product spot. mdpi.comderpharmachemica.com It is also a primary method for a quick check of compound purity. mdpi.com

Column Chromatography: This technique is frequently employed for the purification of the synthesized compounds, separating the desired product from unreacted starting materials and byproducts. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC coupled with mass spectrometry (MS) are powerful methods for determining the final purity of the compounds with high accuracy. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the synthesized derivatives. worldscientificnews.com High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which helps in confirming the elemental composition. mdpi.comnih.gov

Table 4: Application of Chromatographic Techniques in this compound Research

| Technique | Application | Purpose | Source(s) |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction Monitoring & Purity Check | Qualitative assessment of reaction completion and purity. | mdpi.comderpharmachemica.com |

| Column Chromatography | Purification | Separation and isolation of the target compound from a mixture. | mdpi.com |

| UPLC-MS | Purity Analysis | Quantitative determination of product purity. | nih.gov |

| LC-MS / GC-MS | Structural Confirmation | Determination of molecular weight. | worldscientificnews.com |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Precise mass measurement to confirm the chemical formula. | mdpi.comnih.gov |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. gassnova.nooup.com In the context of this compound research, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and its derivatives. The process involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column.

Research has shown that the choice of the GC column's stationary phase is critical for the analysis of triazine compounds. For instance, studies on explosive-related compounds, including the triazine derivative hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), have demonstrated that intermediate polarity phases can offer better recovery and stability over numerous sample analyses compared to non-polar phases. oup.com While specific GC methods for the parent this compound are not extensively detailed in the provided results, the general principles of GC analysis for triazines involve careful selection of column type, temperature programming, and detector. epa.gov For many triazine derivatives, a fused silica (B1680970) capillary column is employed, and the GC system is often equipped for programmed temperature-programmed splitless or cold on-column injection to prevent thermal degradation of the analytes. epa.gov

The progress of synthesis reactions for 1,3,5-triazine derivatives can be monitored using GC, often equipped with a flame ionization detector (FID). rsc.org For detailed structural analysis, GC is coupled with a mass spectrometer (GC-MS). This combination provides not only the retention time of the compound from the GC, which is a characteristic identification parameter, but also its mass spectrum from the MS, which gives information about its molecular weight and fragmentation pattern. rsc.org

Table 1: GC and GC-MS Parameters for Analysis of Triazine Derivatives

| Parameter | Value/Description |

| Instrument | Perkin Elmer Clarus 400 GC |

| Detector | Flame Ionization Detector (FID) |

| Column | Capillary column (30 m × 0.25 mm × 0.25 μm) |

| GC-MS Instrument | GC-MS-QP 2010 |

| GC-MS Column | Rtx-17 (30 m × 25 mm ID, film thickness df = 0.25 μm) |

| Column Flow | 2 mL min-1 |

| Temperature Program | 80 °C to 240 °C at 10 °C min-1 rise |

This data is based on a general procedure for the synthesis of 1,3,5-triazines and may not be specific to this compound itself. rsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. In the synthesis of this compound derivatives, TLC is an essential tool. clockss.orgvulcanchem.comsemanticscholar.org The principle of TLC involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. Different compounds in the sample travel at different rates, resulting in their separation.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. jabonline.in It is characteristic for a particular compound in a specific solvent system and can be used for its identification. For instance, in the synthesis of N-[2-(2-Hydroxyethyl)phenyl]-2-amino-4,6-dichloro-1,3,5-triazine, the Rf value was determined to be 0.39 in an ethyl acetate-petroleum ether (3/5) solvent system. clockss.org Similarly, various trisubstituted 1,3,5-triazine derivatives have been characterized by their Rf values, which typically range from 0.22 to 0.23 in specific solvent systems. derpharmachemica.com

Visualization of the separated spots on the TLC plate is often achieved by using UV light (at 254 nm or 365 nm) or by staining with iodine vapor. jabonline.innih.gov The completion of a reaction is typically indicated by the disappearance of the starting material's spot and the appearance of a new spot corresponding to the product. clockss.orgsemanticscholar.orgresearchgate.net

Table 2: TLC Data for this compound Derivatives

| Compound | Solvent System | Rf Value | Reference |

| N-[2-(2-Hydroxyethyl)phenyl]-2-amino-4,6-dichloro-1,3,5-triazine | Ethyl acetate-petroleum ether (3/5) | 0.39 | clockss.org |

| 4-((4-((4-bromophenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Not specified | 0.22 | derpharmachemica.com |

| 4-((4-((2-methoxyphenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Not specified | 0.23 | derpharmachemica.com |

| 4-((4-((4-methoxyphenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Not specified | 0.22 | derpharmachemica.com |

| 4-((4-((2-fluorophenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Not specified | 0.23 | derpharmachemica.com |

| 4-((4-((2-chlorophenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Not specified | 0.23 | derpharmachemica.com |

| 4-Hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine | Ethyl acetate:Methanol (7:3) | Not specified directly for this compound, but used in the study | jabonline.in |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a highly sensitive and selective analytical technique that combines the powerful separation capabilities of UHPLC with the mass analysis capabilities of mass spectrometry. researchgate.net This technique is instrumental in the characterization and quantification of this compound derivatives in various matrices. mdpi.commdpi.com

In a typical UHPLC-MS analysis, the sample is injected into the UHPLC system, where it is separated on a column packed with very small particles. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined. This provides information about the molecular weight of the compounds and, through fragmentation analysis (MS/MS), their chemical structure.

For example, in the study of metabolites produced by Aspergillus tamarii, UHPLC-MS/MS analysis was used to identify 22 metabolites, including a derivative of this compound. jabonline.in The analysis was performed using a C18 column and a gradient elution with a mobile phase consisting of water with ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) with formic acid. jabonline.in The mass spectrometry was operated in positive electrospray ionization (ESI) mode. jabonline.in

UHPLC-MS is also employed to assess the purity of synthesized triazine derivatives. For instance, the purity of morpholine-functionalized 1,3,5-triazine derivatives was determined by UHPLC-MS, with one compound showing a purity of 98.6%. researchgate.net Another study reported the use of UHPLC-MS to analyze the metabolic stability of 1,3,5-triazine derivatives, where the remaining percentage of the parent compound was quantified after incubation with mouse liver microsomes. mdpi.com

Table 3: UHPLC-MS Parameters for the Analysis of Triazine Derivatives

| Parameter | Value/Description | Reference |

| LC System | Acquity UPLC® H-Class System | jabonline.in |

| Column | C18 HSS (1.8 μm, 2.1×100 mm) | jabonline.in |

| Mobile Phase A | Water with 5 mM ammonium formate | jabonline.in |

| Mobile Phase B | Acetonitrile with 0.05% formic acid | jabonline.in |

| Flow Rate | 0.2 mL/min | jabonline.in |

| Ionization Mode | Positive Electrospray Ionization (ESI) | jabonline.in |

| Mass Range | 50–1200 m/z | jabonline.in |

| LC System (Purity) | UHPLC-MS | researchgate.netmdpi.com |

| Purity of Compound | 98.6% for 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | researchgate.net |

| Retention Time | 8.03 min for 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | researchgate.net |

Theoretical and Computational Investigations of N Phenyl 1,3,5 Triazin 2 Amine

Quantum Chemical Methods in Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intricacies of molecular behavior. For N-phenyl-1,3,5-triazin-2-amine and related compounds, these methods have been employed to elucidate stable structures, predict spectroscopic properties, and analyze reactivity.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. It is used to compute optimized molecular structures, vibrational frequencies, and various electronic properties. jyu.firesearchgate.netnih.govnih.gov For triazine derivatives, DFT calculations have been instrumental in confirming molecular structures determined by X-ray crystallography and in predicting properties like NMR chemical shifts. jyu.firesearchgate.netmdpi.com

Studies on derivatives of this compound have utilized DFT to understand the influence of different substituents on the molecular geometry and electronic distribution. nih.govroyalsocietypublishing.org For instance, in a study of 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine and its substituted analogues, DFT was used to correlate the electronic properties with their observed corrosion inhibition efficiencies. nih.govroyalsocietypublishing.org The calculations showed that the introduction of electron-donating or withdrawing groups on the phenyl ring significantly alters the electronic landscape of the molecule. nih.govroyalsocietypublishing.org

DFT calculations have also been used to analyze the rotational barriers around the C-N bond connecting the phenyl group to the triazine ring, providing insights into the conformational dynamics of these molecules. bohrium.com

Table 1: Selected DFT Calculated Parameters for this compound Derivatives

| Derivative | Dipole Moment (Debye) | EHOMO (kcal/mol) | ELUMO (kcal/mol) | Energy Gap (kcal/mol) |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | 1.018 jyu.fimdpi.com | - | - | - |

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | 4.249 jyu.fimdpi.com | - | - | - |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1) | - | -428.73 | - | - |

| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) | - | -439.73 | - | - |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3) | - | -436.62 | - | - |

Data sourced from multiple studies. Note that HOMO/LUMO energies are often reported in different units (eV, Hartrees) and may represent different aspects (e.g., adsorption energy). The values for PTA-1, PTA-2, and PTA-3 represent the energy associated with the metal/adsorbate arrangement (dEads/dNi). nih.govroyalsocietypublishing.org

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. bohrium.comacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. bohrium.com

For 1,3,5-triazine (B166579) derivatives, FMO analysis helps in understanding their behavior in various applications, such as their use as UV absorbers. sci-hub.se The distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to participate in electronic transitions and chemical reactions. In many triazine compounds, the HOMO is often localized on the phenylamine moiety, while the LUMO is distributed over the triazine ring. This distribution is fundamental to their photophysical properties. sci-hub.se

Computational Studies on Electronic and Photophysical Properties

Computational methods are also vital for exploring the behavior of molecules upon excitation with light, providing insights into their photostability and potential applications in materials science.

One of the most significant photophysical processes studied in certain 1,3,5-triazine derivatives is the excited-state intramolecular proton transfer (ESIPT). sci-hub.se This ultrafast process is a key mechanism for the dissipation of absorbed UV energy, contributing to the exceptional photostability of these compounds. sci-hub.se The ESIPT mechanism involves the transfer of a proton from a donor group (often a hydroxyl group on a phenyl ring) to an acceptor atom (a nitrogen atom on the triazine ring) in the excited state. sci-hub.sersc.org

Time-dependent DFT (TD-DFT) calculations are employed to model the potential energy surfaces of the ground and excited states, elucidating the pathway of the proton transfer. sci-hub.se These studies have confirmed that for certain triazine-based UV absorbers, the ESIPT process is nearly barrierless, allowing for rapid and efficient deactivation of the excited state and preventing photodegradation. sci-hub.seresearchgate.net

The presence of intramolecular hydrogen bonds (IMHB) is a prerequisite for the ESIPT mechanism and plays a crucial role in determining the conformation and properties of this compound derivatives. sci-hub.senih.gov An IMHB can form, for example, between an ortho-hydroxyl group on the phenyl ring and a nitrogen atom of the triazine ring. sci-hub.se

Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its properties. sci-hub.se For 1,3,5-triazine derivatives, 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) have been used to build models that can predict properties such as UV absorption characteristics. sci-hub.se

These models use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields, to correlate with experimental data. The goal is to create a predictive tool that can guide the design of new compounds with desired properties, such as high efficiency as UV absorbers. sci-hub.se By understanding the relationship between structure and property, researchers can rationally design novel this compound derivatives with optimized performance for specific applications.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Theoretical and computational investigations, particularly Hirshfeld surface analysis, provide significant insights into the intermolecular interactions that govern the crystal packing of this compound and its derivatives. This method allows for the visualization and quantification of various close contacts between atoms in a crystal structure.

Hirshfeld surface analysis of related triazine structures reveals that molecular packing is predominantly controlled by a network of hydrogen bonds and other weak interactions. For derivatives of this compound, the most common intermolecular contacts are hydrogen-hydrogen (H···H), nitrogen-hydrogen (N···H), and carbon-hydrogen (C···H) interactions. mdpi.comjyu.firesearchgate.netsemanticscholar.org For instance, in the crystal structures of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine and its N-(4-bromophenyl) analogue, the H···H contacts are the most dominant, with N···H and C···H interactions also playing a crucial role in stabilizing the crystal lattice. mdpi.comjyu.firesearchgate.net

In more complex systems, such as 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile, the Hirshfeld surface analysis indicates that N···H/H···N interactions account for a significant portion (up to 38.3%) of the total interactions, followed by H···H (up to 28.2%) and C···H/H···C (up to 26.3%) contacts. nih.goviucr.orgerciyes.edu.tr These findings highlight the importance of hydrogen bonding in the molecular assembly. The presence of red spots on the dnorm surfaces in these analyses visually confirms the locations of strong hydrogen-bonding interactions, such as N—H···N and N—H···O. nih.gov

Furthermore, in salts containing a protonated triazine ring, like 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate, the H···H interactions make up the largest contribution (43.5%) to the Hirshfeld surface, with C···H (18.7%), O···H (15.9%), and N···H (10.9%) contacts also being significant. iucr.org The analysis of these related compounds suggests that the intermolecular interactions in solid-state this compound are likely dominated by a combination of van der Waals forces and specific hydrogen bonds involving the amine and triazine nitrogen atoms.

Table 1: Summary of Dominant Intermolecular Contacts in Phenyl-Triazine Derivatives from Hirshfeld Surface Analysis

| Compound Type | Dominant Interactions | Percentage Contribution (Range) | Reference |

| Substituted N-phenyl-1,3,5-triazin-2-amines | H···H, N···H, C···H | Not specified | mdpi.comjyu.fi |

| Tetrahydro-1,3,5-triazine Derivatives | N···H/H···N, H···H, C···H/H···C | N···H: 35.0-38.3%H···H: 27.0-28.2%C···H: 23.4-26.3% | nih.goviucr.org |

| 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium Salt | H···H, C···H, O···H, N···H | H···H: 43.5%C···H: 18.7%O···H: 15.9%N···H: 10.9% | iucr.org |

Note: The data is derived from studies on derivatives and related structures, providing an expected interaction profile for this compound.

In silico Studies on Biological Interactions and Drug Likeness

In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties and drug-likeness of new chemical entities. For compounds based on the this compound scaffold, these computational studies provide crucial preliminary assessments of their potential as therapeutic agents. nih.govmdpi.com

Drug-likeness is often evaluated using established guidelines such as Lipinski's Rule of Five. chemrevlett.com This rule assesses properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral absorption and bioavailability. Studies on various symmetrical and asymmetrical phenylamino-s-triazine derivatives have shown that they generally exhibit favorable physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, indicating good potential drug-like characteristics. nih.govchemrevlett.com

ADMET prediction for 1,3,5-triazine derivatives suggests good gastrointestinal absorption and adherence to Lipinski's rules. mdpi.comchemrevlett.com For example, in silico analysis of a series of morpholine-functionalized 1,3,5-triazine derivatives supported their drug-likeness, which was further confirmed by biomimetic chromatography analysis showing favorable lipophilicity and membrane affinity. mdpi.com The 1,3,5-triazine nucleus is considered a "privileged structure" or important pharmacophore in drug development, known for its presence in compounds with a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. semanticscholar.orgnih.gov

Molecular docking studies, a key component of in silico analysis, have been used to investigate the interactions of triazine derivatives with various biological targets. These studies help to understand the potential mechanisms of action at a molecular level. For instance, phenylamino-s-triazine derivatives have been docked into the active sites of key anticancer targets like EGFR, DHFR, and VEGFR2, showing potent interactions. nih.gov The insights gained from these computational models are valuable for guiding the synthesis of more potent and selective analogs. nih.govresearchgate.net

Table 2: Predicted Drug-Likeness and ADMET Parameters for Representative Triazine Derivatives

| Parameter | Guideline / Rule | Typical Finding for Phenyl-Triazine Derivatives | Reference |

| Drug-Likeness | Lipinski's Rule of Five | Generally compliant; zero to few violations reported. | chemrevlett.com |

| Molecular Weight | < 500 Da | Compliant | chemrevlett.com |

| Log P (Lipophilicity) | < 5 | Compliant | chemrevlett.com |

| Hydrogen Bond Donors | ≤ 5 | Compliant | chemrevlett.com |

| Hydrogen Bond Acceptors | ≤ 10 | Compliant | chemrevlett.com |

| ADMET Profile | General Assessment | Good physicochemical and ADMET profiles predicted. | nih.gov |

| Absorption | Gastrointestinal (GI) Absorption | Predicted to have good potential for GI absorption. | chemrevlett.com |

| Metabolism & Excretion | Not specified | Further studies are typically required. | |

| Toxicity | Not specified | Further studies are typically required. |

Note: This table summarizes general findings from in silico studies on various this compound derivatives and related compounds.

Reaction Mechanisms and Reactivity Profiles of N Phenyl 1,3,5 Triazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the 1,3,5-triazine (B166579) core. The 1,3,5-triazine ring is highly electron-deficient, which facilitates the SNAr mechanism. acs.org This reactivity is further enhanced by the presence of good leaving groups. For instance, the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) are readily displaced by nucleophiles. The introduction of an N-phenylamine group can occur via an SNAr reaction, where an aniline (B41778) derivative displaces a leaving group on the triazine ring. vulcanchem.com

The SNAr mechanism typically proceeds in a stepwise manner involving the formation of a Meisenheimer complex, a negatively charged intermediate. nih.govfrontiersin.org However, concerted SNAr pathways, where bond formation and bond cleavage occur in a single step, have also been identified, particularly in reactions with certain nucleophiles and leaving groups. acs.orgresearchgate.net The specific pathway, whether stepwise or concerted, is influenced by the nature of the reactants, the solvent, and the reaction conditions. nih.govfrontiersin.org

Studies on related triazine derivatives have shown that the substitution pattern on the phenyl ring of the aniline nucleophile can significantly impact the reaction rate and outcome. Electron-withdrawing groups on the phenyl ring can increase the acidity of the amine and influence its nucleophilicity. nih.gov

Table 1: Comparison of Stepwise and Concerted SNAr Mechanisms

| Feature | Stepwise SNAr | Concerted SNAr |

| Intermediate | Meisenheimer Complex (anionic σ-adduct) | None (single transition state) |

| Rate-Determining Step | Formation or decomposition of the intermediate | The single concerted step |

| Activation | Requires significant activation of the aromatic ring by electron-withdrawing groups | Activating groups are not strictly mandatory |

Mechanistic Studies on Amination Reactions (e.g., SN(ANRORC) Mechanism, Chichibabin Amination)

The amination of N-phenyl-1,3,5-triazin-2-amine and related triazine derivatives can proceed through various mechanisms, including the SN(ANRORC) mechanism and Chichibabin amination.

The SN(ANRORC) mechanism , which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a significant pathway in the amination of certain nitrogen-containing heterocycles. wikipedia.org This mechanism is distinct from the classical SNAr pathway and involves a ring-opened intermediate. researchgate.net Isotope labeling studies have been crucial in elucidating the occurrence of the SN(ANRORC) mechanism. For example, in the amination of some substituted pyrimidines and triazines, the incorporation of an isotopic label from the nucleophile into the heterocyclic ring of the product confirms this pathway. wikipedia.orgresearchgate.net

Research on phenyl-1,3,5-triazine has shown that amination with potassium amide in liquid ammonia (B1221849) can occur, in part, through the SN(ANRORC) mechanism. researchgate.netcolab.ws This involves the initial addition of the amide ion, followed by the opening of the triazine ring to form an open-chain intermediate, which then cyclizes to the aminated product. researchgate.net

The Chichibabin amination is another important reaction for introducing an amino group onto a heterocyclic ring. google.com This reaction typically involves the reaction of a heteroaromatic compound with sodium amide or potassium amide in liquid ammonia. researchgate.netgoogle.com While the direct Chichibabin amination of this compound itself is not extensively detailed, studies on related triazines, such as 2,4-diphenyl-1,3,5-triazine, show that amination can occur via a Chichibabin-type reaction to yield the corresponding amino-substituted triazine. thieme-connect.de

Cycloaddition and Elimination Mechanisms in Triazine Chemistry

The 1,3,5-triazine ring can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner. In inverse-electron-demand Diels-Alder reactions, the electron-deficient triazine ring reacts with electron-rich dienophiles. nih.gov

While specific examples involving this compound are not abundant, the general reactivity of the triazine core suggests its potential to undergo such transformations. For example, cycloaddition reactions of 1,2,4,5-tetrazines with enamines have been shown to be an effective method for synthesizing 1,2,4-triazines. nih.gov Similarly, the reaction of 1,2,3-triazines with amidines can lead to the formation of 1,3,5-triazines or pyrimidines, with the mechanism proposed to involve either a Diels-Alder cycloaddition or a stepwise addition/elimination pathway. acs.org The reaction of N-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a potent dienophile, with arylcarbodiimides proceeds via a [4+2] cycloaddition. researchgate.net

Elimination reactions are often coupled with cycloaddition, leading to the formation of new aromatic systems. For instance, the cycloaddition of a tetrazine with a dienophile is often followed by the elimination of a small molecule like dinitrogen to form a dihydropyridazine, which can then be oxidized to a pyridazine (B1198779). nih.gov

Ring-Opening and Ring-Cleavage Reaction Pathways

The 1,3,5-triazine ring, despite its aromaticity, can undergo ring-opening and ring-cleavage reactions under certain conditions, particularly when attacked by strong nucleophiles. The unsubstituted 1,3,5-triazine is known to be labile and can be cleaved by nucleophiles. thieme-connect.de

The SN(ANRORC) mechanism, as discussed earlier, is a prime example of a reaction pathway involving ring-opening. wikipedia.orgresearchgate.net In this case, the initial nucleophilic attack leads to the formation of an adduct that undergoes ring scission to an open-chain intermediate before re-cyclizing. researchgate.net

The hydrolysis of the 1,3,5-triazine ring is another example of a ring-cleavage reaction. The parent 1,3,5-triazine is readily hydrolyzed in aqueous media to produce ammonium (B1175870) formate (B1220265). thieme-connect.de The stability of substituted triazines towards hydrolysis varies depending on the nature of the substituents.

Ring-opening reactions of nitrogen heterocycles are valuable in synthetic chemistry as they provide access to polyfunctional open-chain compounds. researchgate.net For example, the reaction of 1,3,5-triazine with primary amines can lead to ring cleavage. acs.org

Covalent Adduct Formation and Sigma Complexes

The formation of covalent adducts is a key step in many reactions of this compound. In the context of SNAr reactions, the intermediate is a sigma complex, also known as a Meisenheimer complex. nih.govfrontiersin.org This anionic adduct is formed by the attack of a nucleophile on one of the carbon atoms of the triazine ring.

The stability of these sigma complexes can vary. In some cases, they are transient intermediates, while in others, they can be observed and even isolated. Spectroscopic techniques, such as NMR, have been used to study the formation and structure of these adducts. For instance, PMR spectroscopy has provided evidence for the covalent addition of the amide ion to C-6 of 2,4-diphenyl-1,3,5-triazine. researchgate.net

The formation of covalent adducts is not limited to SNAr reactions. In the Chichibabin amination, the initial step is the addition of the amide ion to the heterocyclic ring to form a sigma adduct. researchgate.net Furthermore, covalent adduct formation is a critical aspect in the design of covalent inhibitors that target enzymes. For example, acrylamide-containing compounds can form covalent adducts with cysteine residues in proteins. acs.org

Coordination Chemistry and Metal Complexation of N Phenyl 1,3,5 Triazin 2 Amine Derivatives

Ligand Design and Synthesis Utilizing the Triazine Core

The 1,3,5-triazine (B166579) scaffold serves as a fundamental building block for the design of multifaceted ligands. tandfonline.comsolubilityofthings.com The synthesis of these ligands often begins with cyanuric chloride, a versatile precursor that allows for sequential nucleophilic substitution of its chlorine atoms. tandfonline.comnih.gov This step-wise approach enables the introduction of various functional groups, including different amines, to tailor the ligand's properties. nih.govrsc.org For instance, reacting cyanuric chloride with amines like diisopropylamine, morpholine, or diphenylamine (B1679370) can produce diamino-s-triazines. nih.gov Further substitution reactions can then be carried out to introduce additional functionalities. tandfonline.comnih.gov

A common strategy involves the use of molecular hybridization, where the triazine core is combined with other biologically active moieties to create ligands with enhanced properties. rsc.org For example, derivatives have been synthesized by incorporating pyrazole (B372694), piperidine, or aniline (B41778) moieties onto the s-triazine ring. researchgate.net The synthesis of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives demonstrates a two-step process involving initial substitution with various amines followed by reaction with a substituted phenylthiazole-2-amine. nih.gov Similarly, novel 1,3,5-triazine derivatives have been prepared through amination and Suzuki coupling reactions. nih.gov

The synthesis of more complex ligands, such as those involving Schiff base formation, has also been widely explored. These reactions typically involve the condensation of a primary amine or hydrazine (B178648) with a carbonyl compound. mdpi.com For example, a series of transition metal complexes have been synthesized using 2,4-bis(indolin-3-one-2-ylimino)-6-phenyl-1,3,5-triazine (BIPTZ), a tridentate Schiff base ligand. researchgate.net Another approach involves the reaction of isophthaloyl dichloride with potassium thiocyanate, followed by the addition of diphenylamine, to create novel benzoylthiourea (B1224501) derivatives containing a triazinethione moiety. uzh.ch

The following table provides examples of synthesized N-phenyl-1,3,5-triazin-2-amine derivatives and their synthetic precursors.

| Derivative Name | Synthetic Precursors | Reference |

| N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Cyanuric chloride, various amines, 4-substituted phenylthiazole-2-amine | nih.gov |

| Imamine-1,3,5-triazine derivatives | Imamine, cyanuric chloride | rsc.org |

| 2,4-bis(indolin-3-one-2-ylimino)-6-phenyl-1,3,5-triazine (BIPTZ) | Isatin, s-triazine hydrazine precursors | researchgate.net |

| 3-(4-(diphenylamino)-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)N(diphenylcarbamothioyl)benzamide | Isophthaloyl dichloride, potassium thiocyanate, diphenylamine | uzh.ch |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | Cyanuric chloride, 3,5-dimethylpyrazole, aniline, piperidine | researchgate.net |

Formation of Metal-Triazine Complexes

Derivatives of this compound readily form complexes with a variety of transition metals, including but not limited to platinum(II), palladium(II), copper(II), nickel(II), and cobalt(II). researchgate.netmdpi.com The formation of these metal-triazine complexes is typically achieved by reacting the synthesized ligand with a suitable metal salt in an appropriate solvent. uzh.ch

For example, a Pt(II) complex was synthesized by reacting a triazine-based ligand with a platinum salt. mdpi.com Similarly, the reaction of PdCl₂ with ligands such as 4,4′-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine (MPT) and N-methyl-N-phenyl-4,6-di(1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (BPT) resulted in the formation of tetracoordinated Pd(II) complexes. mdpi.com The synthesis of a dinuclear rhenium(I) complex was achieved by reacting a benzoylthiourea derivative ligand with [Re(CO)₅Br] in toluene. uzh.ch

The stoichiometry of the resulting complexes can vary, with common types being [ML] and [ML₂], where M is the metal ion and L is the ligand. researchgate.net The formation of these complexes is driven by the coordination of the metal ion to the donor atoms present in the ligand, primarily the nitrogen atoms of the triazine ring and other functional groups. uzh.chmdpi.com

Chelation and Coordination Modes

The this compound framework and its derivatives exhibit diverse chelation and coordination modes, acting as monodentate, bidentate, or tridentate ligands. uzh.chmdpi.com The specific coordination mode is influenced by the nature and position of the substituent groups on the triazine core.

In many instances, the triazine derivatives act as chelating agents, binding to the metal center through multiple donor atoms. For example, some s-triazine ligands can function as bidentate or tridentate chelates. mdpi.com In a Pt(II) complex with an anionic s-triazine based NNO-donor ligand, the ligand acts as a tridentate chelate, coordinating through two nitrogen atoms from the s-triazine and hydrazone moieties and one oxygen atom from a deprotonated phenolic OH group. mdpi.com The pyridin-2-amine groups in some derivatives can act as ligands, binding to metal ions through their nitrogen atoms.

The donor atoms involved in coordination typically include the nitrogen atoms of the triazine ring, as well as nitrogen, oxygen, or sulfur atoms from the appended functional groups. uzh.chmdpi.com For instance, in a series of metal complexes with a tridentate Schiff base ligand, coordination occurs through the nitrogen atoms of the triazine and the imino group. researchgate.net In a rhenium complex with a benzoylthiourea derivative, the ligand coordinates as a neutral monodentate S-donor chelate. uzh.ch The flexibility of the ligand structure allows for the formation of both mononuclear and dinuclear complexes. uzh.ch

The following table summarizes the coordination modes observed in various metal complexes of this compound derivatives.

| Ligand Type | Coordination Mode | Donor Atoms | Metal Ion | Reference |

| Anionic s-triazine based hydrazone | Tridentate (NNO) | Triazine-N, Hydrazone-N, Phenolic-O | Pt(II) | mdpi.com |

| 4,4′-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine (MPT) | Bidentate | N, N | Pd(II) | mdpi.com |

| N-methyl-N-phenyl-4,6-di(1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (BPT) | Tridentate | N, N, N | Pd(II) | mdpi.com |

| 2,4-bis(indolin-3-one-2-ylimino)-6-phenyl-1,3,5-triazine (BIPTZ) | Tridentate | N, N, N | Cu(II), Ni(II), Co(II) | researchgate.net |

| 3-(4-(diphenylamino)-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)N(diphenylcarbamothioyl)benzamide | Monodentate | S | Re(I) | uzh.ch |

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding in metal complexes of this compound derivatives.

Spectroscopic Characterization: